molecular formula C8H5FN4O2 B11799076 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11799076
M. Wt: 208.15 g/mol
InChI Key: IFHBVXRNNGOQLX-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a sophisticated heterocyclic building block designed for research applications in medicinal chemistry and drug discovery. This compound integrates three key pharmacophoric elements: a 1,2,3-triazole ring, a 3-fluoropyridine moiety, and a carboxylic acid functional group. The 1,2,3-triazole core is prized for its metabolic stability, rigidity, and ability to participate in hydrogen bonding and dipole-dipole interactions, which can improve binding affinity to biological targets . Its structural resemblance to amide bonds makes it a valuable bioisostere in the design of novel active compounds . The incorporation of a fluorine atom on the pyridine ring is a strategic modification widely used in lead optimization. Fluorine can enhance membrane permeability, improve metabolic stability by blocking susceptible sites of oxidation, and fine-tune the molecule's lipophilicity and electronic properties, often leading to improved pharmacokinetic profiles . The carboxylic acid group provides a synthetic handle for further derivatization, particularly through amide bond formation, allowing researchers to conjugate this scaffold to other molecules of interest. Given these attributes, this compound serves as a versatile precursor for developing potential therapeutic agents. Researchers can explore its utility in creating targeted libraries for screening against various diseases. The synergistic combination of the fluorinated heteroaromatic system and the triazole-carboxylic acid architecture makes it a promising candidate for constructing potential enzyme inhibitors, such as kinase inhibitors , or for integration into fluoroquinolone hybrid molecules in the search for new anti-infective agents . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN4O2

Molecular Weight

208.15 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15)

InChI Key

IFHBVXRNNGOQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from US Patent 6,642,390, involves a base-mediated cycloaddition between 3-fluoropyridin-2-yl azide (1) and a β-ketoester (2) (e.g., ethyl acetoacetate) to yield the triazole-carboxylic ester (3) , followed by hydrolysis to the carboxylic acid (4) :

(1) 3-Fluoropyridin-2-yl azide+(2) β-KetoesterBase (KOH/MeOH)(3) Triazole esterHydrolysis(4) Triazole carboxylic acid\text{(1) } \text{3-Fluoropyridin-2-yl azide} + \text{(2) } \text{β-Ketoester} \xrightarrow{\text{Base (KOH/MeOH)}} \text{(3) } \text{Triazole ester} \xrightarrow{\text{Hydrolysis}} \text{(4) } \text{Triazole carboxylic acid}

Key Steps :

  • Azide Synthesis :
    3-Fluoro-2-aminopyridine undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by displacement with NaN₃ to yield the azide.

    3-Fluoro-2-aminopyridineNaNO2/HClDiazonium saltNaN33-Fluoropyridin-2-yl azide\text{3-Fluoro-2-aminopyridine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}_3} \text{3-Fluoropyridin-2-yl azide}
  • Cycloaddition :
    The azide reacts with β-ketoester in methanol with KOH at 50°C for 12–24 hours, achieving yields of 85–95%.

Advantages and Limitations

  • Advantages :

    • Avoids regioselectivity issues due to the β-ketoester’s electronic bias.

    • Scalable (demonstrated at >50 g scale in the patent).

  • Limitations :

    • Requires strict temperature control during diazotization to prevent azide decomposition.

    • Hydrolysis of the ester to the carboxylic acid may require harsh conditions (e.g., concentrated HCl).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design and Optimization

The CuAAC route, detailed in ACS Omega (2022), employs a terminal alkyne (5) (e.g., propiolic acid) and 3-fluoropyridin-2-yl azide (1) in the presence of Cu(I) catalysts (e.g., CuI, CuOTf) to form the 1,4-disubstituted triazole (6) :

(1) 3-Fluoropyridin-2-yl azide+(5) Propiolic acidCu(I) catalyst(6) Triazole carboxylic acid\text{(1) } \text{3-Fluoropyridin-2-yl azide} + \text{(5) } \text{Propiolic acid} \xrightarrow{\text{Cu(I) catalyst}} \text{(6) } \text{Triazole carboxylic acid}

Catalytic Systems :

  • CuI/NaAscorbate : Provides moderate yields (70–80%) but requires aqueous conditions.

  • CuOTf with Phosphine Ligands : Enhances regioselectivity and yield (up to 93%) in organic solvents.

Substrate Scope and Functional Group Tolerance

  • Alkyne Substrates : Propiolic acid derivatives with electron-withdrawing groups (EWGs) exhibit slower reaction rates but higher regiocontrol.

  • Azide Stability : The 3-fluoropyridin-2-yl azide is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction setups.

Comparative Analysis of Synthetic Routes

Parameter One-Step Cycloaddition CuAAC
Reaction Time 12–24 hours3–24 hours
Yield 85–95%70–93%
Regioselectivity High (single isomer)Moderate (requires optimization)
Scalability >50 g demonstratedLimited to <10 g in literature
Functional Group Tolerates estersSensitive to EWGs on alkyne

Alternative Strategies and Emerging Methods

Flow Chemistry Approaches

Recent advancements in continuous-flow systems enable safer handling of azides and improved heat management. For example, amberlyst A-21 resin-supported Cu catalysts achieve 70–93% yields with >95% purity in 3 hours .

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The C4-carboxylic acid group undergoes typical acid-derived transformations:

Reaction TypeConditionsProductsYieldSource
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester72–85%
Amide FormationEDCl/HOBt, R-NH<sub>2</sub>, DMF, RTSubstituted amides60–78%
Salt FormationNaOH (aq), RTSodium carboxylate>95%
  • Mechanistic Notes : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution . Amidation employs coupling agents like EDCl to activate the carboxylate for amine nucleophilic attack .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in metal-catalyzed cross-couplings and cycloadditions:

Key Reactions:

  • N-Alkylation :
    Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> yields N2-alkylated derivatives .

Fluoropyridinyl Substituent Modifications

The 3-fluoropyridin-2-yl group undergoes nucleophilic aromatic substitution (SNAr) and metal-mediated couplings:

Reaction TypeConditionsProductsYieldSource
SNAr with AminesK<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C3-Aminopyridinyl derivatives55–65%
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DMEBiaryl hybrids40–50%
  • Electronic Effects : The fluorine atom enhances electrophilicity at C3 of the pyridine ring, facilitating SNAr with amines or alkoxides.

Thermal and Catalytic Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing CO<sub>2</sub>, HF, and nitrogen oxides. Catalytic hydrogenolysis (H<sub>2</sub>, Pd/C) cleaves the triazole ring into pyridine fragments and ammonia .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

  • pK<sub>a</sub> Values :

    • Carboxylic acid: 2.8 ± 0.1

    • Triazole N-H: 8.3 ± 0.2

In basic media (pH > 10), deprotonation of the triazole ring enables coordination to metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming stable complexes .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent type and position significantly influence the electronic, physicochemical, and pharmacological properties of 1,2,3-triazole-4-carboxylic acids. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Position/Type Molecular Weight Boiling Point (°C) Density (g/cm³) pKa (Predicted/Measured)
2-(3-Fluoropyridin-2-yl)-... (Target Compound) 3-F on pyridine 223.62* - - ~8.0**
2-(5-Fluoropyridin-2-yl)-... 5-F on pyridine 223.62* - - -
2-(4-Chlorophenyl)-... 4-Cl on phenyl 223.62 453.0 ± 51.0 1.5 ± 0.1 -
2-(4-Fluorophenyl)-... 4-F on phenyl 207.16 - - -
2-(2,6-Difluorophenyl)-... 2,6-diF on phenyl 225.15 - - -
5-Methyl-2-phenyl-... 5-CH₃, 2-phenyl 189.17 - - -

Molecular weight inferred from analogs.
*
Estimated based on triazole-4-carboxylic acid derivatives .

Key Observations:
  • Halogen Effects: Chlorine (4-Cl) in 2-(4-chlorophenyl)-... increases molecular weight and boiling point compared to fluorine analogs.
  • Acidity: The weak acidity of the triazole-carboxylic acid group (pKa ~8.0) reduces ionization at physiological pH, mitigating risks of non-selective binding .
Key Observations:
  • Anticancer Activity : The 4-chlorophenyl derivative demonstrates promising MMP-2 receptor binding, suggesting its utility in cancer therapy . In contrast, fluorinated pyridine analogs (e.g., 3-F and 5-F) lack detailed activity data but are structurally optimized for metabolic stability .
  • Zwitterionic Effects : Thiazole-substituted analogs (e.g., 5-methyl-1-(thiazol-2-yl)-...) exhibit zwitterionic properties, enhancing solubility and antiproliferative activity compared to purely aromatic derivatives .

Biological Activity

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a triazole ring with three nitrogen atoms and a carboxylic acid functional group, along with a 3-fluoropyridine substituent. This unique structure contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. The most common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which allows for the efficient formation of the triazole ring. The synthesis can be summarized as follows:

  • Reagents : Azides and alkynes are used as starting materials.
  • Catalyst : Copper(I) salts are typically employed to facilitate the reaction.
  • Conditions : The reaction is often conducted in solvents like DMF or DMSO at elevated temperatures.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Molecular docking studies suggest that this compound may inhibit viral replication by interacting with specific viral proteins. For instance, related triazole compounds have shown significant antiviral effects against SARS-CoV main protease, indicating potential pathways for therapeutic application against viral infections .

Anticancer Properties

Triazole derivatives have been reported to possess anticancer activity. In vitro studies demonstrate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the fluorine atom in this compound is hypothesized to enhance its lipophilicity and interaction with biological targets .

Antifungal Effects

The triazole moiety is well-known for its antifungal properties. Compounds containing this structure have been effective against various fungal pathogens, suggesting that this compound could have similar efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. For example:

Compound NameUnique FeaturesBiological Activity
5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acidContains a pyrrolidine ringPotent anticancer activity
5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acidDifferent triazole configurationAnti-inflammatory properties
5-Nitro-2-(pyridin-2-yl)-triazole derivativeContains a nitro groupEnhanced reactivity

The substitution pattern on the triazole ring significantly influences its biological interactions and efficacy .

Case Studies and Research Findings

Several studies highlight the promising biological activities of triazole derivatives:

  • Antiviral Studies : Research on triazole hybrids has shown potent inhibition of viral replication in cellular models. One study reported an EC50 value of 1.163 nM for a closely related triazole derivative against hepatitis C virus .
  • Cytotoxicity Assessments : In vitro tests indicated that compounds similar to this compound exhibited significant cytotoxic effects across multiple cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .
  • Antifungal Efficacy : A review highlighted that various triazole-containing compounds demonstrated strong antifungal activities against clinical isolates of fungi, reinforcing the potential application of such compounds in treating fungal infections .

Q & A

Q. What are the common synthetic routes for 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of fluoropyridine derivatives with triazole precursors via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos ligands) under inert atmospheres .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using hydrochloric acid (36.5%) at elevated temperatures (93–96°C) to yield the carboxylic acid moiety .
  • Step 3: Purification via recrystallization or column chromatography. Key intermediates include fluoropyridyl-azide precursors, which undergo Huisgen cycloaddition to form the triazole core .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve the fluoropyridyl and triazole protons, with distinct shifts for the carboxylic acid proton (~13.5 ppm) and aromatic regions (7–9 ppm) .
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 226.1 [M+H]⁺) .
  • FTIR: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .
  • Temperature Control: Maintain 40–100°C during coupling steps to balance reaction rate and byproduct formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., tert-butanol) for improved solubility of fluoropyridyl intermediates .
  • Yield Tracking: Compare yields at each step (e.g., 61.9 g input vs. 63.44 g output) to identify bottlenecks .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation: Use tandem techniques (e.g., LC-MS with NMR) to confirm molecular structure .
  • Computational Modeling: Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts to identify misassignments .
  • Impurity Profiling: Employ high-resolution MS to detect trace byproducts (e.g., unhydrolyzed esters or dehalogenated species) .

Q. What strategies mitigate poor solubility of this compound in aqueous buffers during biological assays?

Methodological Answer:

  • Salt Formation: Convert the carboxylic acid to sodium or ammonium salts for enhanced aqueous solubility .
  • Co-Solvent Systems: Use DMSO:water mixtures (<10% DMSO) to maintain compound stability while improving solubility .
  • Prodrug Derivatization: Synthesize ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo to release the active acid .

Data Contradiction Analysis

Q. How to resolve conflicting pKa values reported for triazole-carboxylic acid derivatives?

Methodological Answer:

  • Potentiometric Titration: Measure pKa directly using automated titrators in standardized buffers (e.g., 0.1 M KCl) .
  • Solvent Correction: Account for solvent effects (e.g., DMSO vs. water) using reference compounds with known pKa values .
  • Literature Review: Compare data across peer-reviewed studies (e.g., triazole pKa ranges: 3.7–4.2) to identify outliers .

Q. Why might X-ray crystallography fail to resolve the fluoropyridyl-triazole conformation?

Methodological Answer:

  • Crystal Quality: Optimize crystallization conditions (e.g., slow evaporation in MeOH/water) to obtain diffraction-quality crystals .
  • Disorder Modeling: Use SHELXL to refine disordered fluoropyridyl or triazole moieties with partial occupancy .
  • Alternative Techniques: Employ DFT-optimized molecular geometries as a reference if crystallography is inconclusive .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers .
  • Storage: Store at 2–8°C in airtight containers under inert gas (N₂) to prevent degradation .

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